Cas no 14814-17-6 (4-(2-Hydroxyethoxy)phenylphenylmethanone)

4-(2-Hydroxyethoxy)phenylphenylmethanone is a benzophenone derivative featuring a hydroxyethoxy functional group, which enhances its solubility and reactivity in various chemical applications. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the production of UV absorbers, photoinitiators, and specialty polymers. Its hydroxyl group allows for further functionalization, making it valuable in designing advanced materials with tailored properties. The compound exhibits stability under standard conditions and demonstrates compatibility with a range of solvents, facilitating its use in both industrial and research settings. Its structural versatility makes it suitable for applications requiring precise molecular modifications.
4-(2-Hydroxyethoxy)phenylphenylmethanone structure
14814-17-6 structure
Product Name:4-(2-Hydroxyethoxy)phenylphenylmethanone
CAS No:14814-17-6
MF:C15H14O3
MW:242.269864559174
CID:1323712
PubChem ID:3090643
Update Time:2025-06-08

4-(2-Hydroxyethoxy)phenylphenylmethanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(2-hydroxyethoxy)phenyl]phenyl-
    • (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone
    • [4-(2-hydroxyethoxy)phenyl]-phenylmethanone
    • 4-(2-Hydroxyethoxy)benzophenone
    • [4-(2-hydroxyethoxy)phenyl](phenyl)methanone
    • Oprea1_466844
    • Oprea1_326139
    • MLS000712218
    • PNTLMFABGCHLMN-UHFFFAOYSA-N
    • 4-(2-hydroxyethoxy)-benzophenone
    • HMS2667D18
    • 2-(4-benzoylphenoxyl)ethan-1-ol
    • STK370940
    • 4-(2-h
    • SMR000281985
    • DB-097371
    • DS-19713
    • [4-(2-Hydroxyethoxy)phenyl]phenylmethanone
    • MFCD00623913
    • {4-[(2-Hydroxyethyl)oxy]phenyl}(phenyl)methanone
    • 14814-17-6
    • [4-(2-Hydroxyethoxy)phenyl]phenyl-methanone; 4-(2-Hydroxyethoxy)-benzophenone; 1-Hydroxy-2-(4-benzoylphenoxy)ethane; 2-(4-Benzoylphenoxy)ethanol; 4-(2-Hydroxyethoxy)benzophenone; [4-(2-(Hydroxy)ethoxy)phenyl]phenylmethanone
    • SCHEMBL887049
    • (4-(2-Hydroxyethoxyl)phenyl)(phenyl)methanone
    • CHEMBL74930
    • A911326
    • AKOS000522129
    • DTXSID10933315
    • SR-01000357310
    • C72819
    • CS-0162295
    • 4-(2-hydroxyethoxy) phenyl (phenyl) methanone
    • 2-(4-benzoylphenoxy)ethanol
    • Methanone, (4-(2-hydroxyethoxy)phenyl)phenyl-
    • SR-01000357310-1
    • 4-(2-Hydroxyethoxy)phenylphenylmethanone
    • Inchi: 1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2
    • InChI Key: PNTLMFABGCHLMN-UHFFFAOYSA-N
    • SMILES: O(CCO)C1C=CC(=CC=1)C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 242.09432
  • Monoisotopic Mass: 242.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.178±0.06 g/cm3(Predicted)
  • Melting Point: 79-80 °C(Solv: heptane (142-82-5))
  • Boiling Point: 421.0±25.0°C at 760 mmHg
  • Solubility: Chloroform, Dichloromethane, DMSO, Methanol
  • PSA: 46.53

4-(2-Hydroxyethoxy)phenylphenylmethanone Security Information

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Additional information on 4-(2-Hydroxyethoxy)phenylphenylmethanone

Introduction to (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

The compound "14814-17-6" is a synthetic organic molecule with the IUPAC name "(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone". This compound has gained significant attention in recent biomedical research due to its unique structural features and potential applications in drug development. The molecule consists of a phenyl group substituted at the para position with a hydroxyl-containing ethoxy chain, connected via a ketone group to another phenyl ring. Its structure provides a balance between aromatic stability and functional group diversity, making it an interesting candidate for various biomedical investigations.

Recent studies have focused on understanding the "biological activity" of this compound. Preclinical research has indicated that "(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone" exhibits "antioxidant properties", which are crucial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. The hydroxyl group within the ethoxy chain plays a pivotal role in enhancing these antioxidant effects, as it contributes to hydrogen atom donation and radical scavenging.

Another area of interest is its "anti-inflammatory potential". Inflammation is a key driver of numerous chronic diseases, including arthritis, diabetes, and cancer. Research has demonstrated that this compound can modulate the expression of inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic utility in inflammatory bowel disease (IBD) and other autoimmune conditions. The ketone group in the molecule is believed to interact with nuclear factor κB (NF-κB), a major regulator of inflammation.

The compound's "chemical stability" and "solubility profile" are additional factors that enhance its therapeutic potential. These properties ensure that the drug candidate can be formulated into various dosage forms, such as tablets, capsules, or injectables, without compromising on efficacy or safety. Recent advancements in "drug delivery systems" have further expanded the possibilities for optimizing the bioavailability of this compound.

Moreover, "(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone" has shown promise as a "radioprotector", a substance that mitigates the harmful effects of ionizing radiation. This makes it a valuable candidate for protecting individuals in medical and occupational settings exposed to high doses of radiation. The mechanism underlying its radioprotective effects is thought to involve the modulation of DNA repair pathways and reduction of oxidative damage induced by radiation.

Recent collaborative studies between academic institutions and pharmaceutical companies have focused on "optimizing the synthesis" of this compound. Efficient synthetic routes are critical for scaling up production and ensuring cost-effectiveness. Researchers have employed "green chemistry" principles to develop environmentally friendly methods, thereby aligning with global sustainability goals.

Furthermore, computational modeling has been instrumental in predicting the " pharmacokinetics" of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for determining its safety and efficacy in humans. Advanced software tools have enabled researchers to simulate drug interactions at the molecular level, providing valuable insights into potential targets and mechanisms.

Preclinical toxicology studies have also been conducted to assess the "safety profile" of "(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone". These studies are crucial for identifying any adverse effects and determining safe dosage levels before advancing to clinical trials. Results from these investigations will be pivotal in guiding the next phase of research, which includes designing Phase I and II clinical trials.

In summary, "(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone" is a versatile compound with diverse biomedical applications. Its unique structure, combined with its demonstrated antioxidant, anti-inflammatory, and radioprotective properties, positions it as a promising candidate for the development of novel therapeutic agents. Continued research and collaboration across disciplines will be essential to fully realize its potential in addressing unmet medical needs.

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